3-Phenylbutyric acid

説明

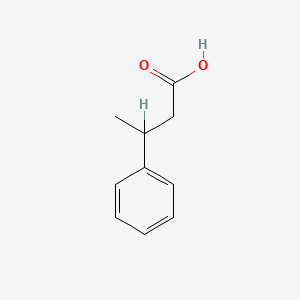

Structure

3D Structure

特性

IUPAC Name |

3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863421 | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4593-90-2, 772-17-8 | |

| Record name | 3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4593-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC67346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 - 37 °C | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenylbutyric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Phenylbutyric acid. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics, spectral data, and stereochemistry of this compound. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis, alongside visualizations of key biological pathways where it plays a role. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Properties and Structure

This compound, also known as 3-phenylbutanoic acid, is a carboxylic acid containing a phenyl group at the third position of the butyric acid chain.[1] It exists as a solid at room temperature and has applications as an antibacterial agent and is a known bacterial xenobiotic metabolite.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| IUPAC Name | 3-phenylbutanoic acid | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 37 - 39 °C | [1] |

| Boiling Point | 94-95 °C at 0.3 mmHg | |

| Density | 1.069 g/mL at 20 °C | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

| LogP | 2.18 | [1] |

Solubility

This compound exhibits solubility in various organic solvents and is sparingly soluble in water. Detailed solubility information is crucial for its application in various experimental settings.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Chloroform | Soluble | |

| Water | Sparingly soluble |

Stereochemistry

This compound possesses a chiral center at the third carbon atom and therefore exists as two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid. The stereochemistry significantly influences its biological activity.

| Enantiomer | Specific Rotation ([α]D) | Reference |

| (R)-3-Phenylbutyric acid | -57±2° (c=1 in benzene) | |

| (S)-3-Phenylbutyric acid | +57±2° (c=1 in benzene) |

Spectral Data

Spectral analysis is essential for the identification and characterization of this compound. Key spectral data are summarized below.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic peaks corresponding to the aromatic and aliphatic protons.

-

δ 7.35-7.20 (m, 5H): Phenyl group protons.

-

δ 3.30 (m, 1H): Methine proton (CH).

-

δ 2.65 (d, 2H): Methylene protons (CH₂).

-

δ 1.30 (d, 3H): Methyl protons (CH₃).

-

δ 11.5 (br s, 1H): Carboxylic acid proton (COOH).[2]

¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

δ 178.5: Carboxylic acid carbon (COOH).

-

δ 144.0: Phenyl carbon attached to the butyl chain.

-

δ 128.6, 126.5, 126.3: Phenyl carbons.

-

δ 43.5: Methylene carbon (CH₂).

-

δ 36.5: Methine carbon (CH).

-

δ 21.5: Methyl carbon (CH₃).

Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

-

m/z 164 (M⁺): Molecular ion.

-

m/z 105: [C₆H₅CHCH₃]⁺ fragment.

-

m/z 91: [C₇H₇]⁺ fragment (tropylium ion).[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be replicable in a laboratory setting.

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters, which can be subsequently converted to the desired carboxylic acid.[4][5]

Materials:

-

Acetophenone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous diethyl ether or THF

-

10% Sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place zinc dust. Add a small crystal of iodine and gently heat until the purple vapor disappears to activate the zinc.

-

Reaction Setup: Allow the flask to cool to room temperature and add anhydrous diethyl ether.

-

Addition of Reactants: A mixture of acetophenone and ethyl bromoacetate (1:1.1 molar ratio) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.

-

Initiation: Add a small portion of the reactant mixture to the zinc suspension and warm the flask gently to initiate the reaction, which is indicated by the disappearance of the brown iodine color and the onset of gentle reflux.

-

Reaction Progression: Add the remainder of the reactant mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

-

Hydrolysis: Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of 10% sulfuric acid with vigorous stirring until the zinc salts are dissolved.

-

Work-up: Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether. Combine the ethereal extracts and wash successively with 10% sulfuric acid, water, 5% sodium bicarbonate solution, and finally with water.

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.

-

Saponification: Reflux the resulting crude ethyl 3-hydroxy-3-phenylbutanoate with an excess of 10% aqueous sodium hydroxide solution for 1 hour.

-

Dehydration and Hydrogenation (Conceptual): The resulting β-hydroxy acid is then subjected to dehydration to yield 3-phenyl-2-butenoic acid, followed by catalytic hydrogenation to obtain this compound. Note: A detailed, readily available protocol for this specific two-step conversion from the β-hydroxy ester was not found in the provided search results. The following is a generalized representation.

-

Final Acidification: After hydrogenation, the reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate this compound.

Purification of this compound

2.2.1. Recrystallization

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures and poorly soluble at low temperatures (e.g., a mixture of water and ethanol, or petroleum ether).

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

2.2.2. Vacuum Distillation

For liquid or low-melting solid samples, vacuum distillation is an effective purification method.

Procedure:

-

Apparatus Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Place the crude this compound in the distillation flask. Heat the flask gently under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., 94-95 °C at 0.3 mmHg).

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Instrumentation: HPLC system with a chiral stationary phase column and a UV detector.

Typical Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: 25 °C.

2.3.2. Gas Chromatography (GC) Analysis

For GC analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.

Derivatization (Esterification):

-

Dissolve a small amount of this compound in methanol.

-

Add a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent.

GC Conditions:

-

Column: A capillary column suitable for fatty acid methyl esters (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C).

Signaling Pathways and Biological Relevance

This compound and its derivatives are implicated in various biological processes. This section visualizes two key pathways.

Metabolism of this compound by Rhodococcus rhodochrous PB1

The bacterium Rhodococcus rhodochrous PB1 can metabolize this compound enantioselectively. The (R)-enantiomer serves as a carbon and energy source, while the (S)-enantiomer is co-metabolized.

Caption: Enantioselective metabolism of this compound by Rhodococcus rhodochrous PB1.

Phenylbutyrate-Induced Cellular Senescence via the Akt/p21(WAF1) Signaling Pathway

Phenylbutyrate, a related compound, has been shown to induce cellular senescence through the modulation of the Akt/p21(WAF1) signaling pathway. This pathway is critical in cell cycle regulation.

Caption: Phenylbutyrate-induced cellular senescence through the Akt/p21(WAF1) pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

3-Phenylbutyric Acid: A Technical Overview of its Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylbutyric acid, a compound of increasing interest in various scientific fields. This document details its fundamental chemical properties, outlines key experimental protocols for its synthesis, and explores its known biological activities and associated signaling pathways.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 4593-90-2 | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| IUPAC Name | 3-phenylbutanoic acid | [1] |

| Synonyms | β-Methylhydrocinnamic acid, 3-Phenylbutanoic acid | [2] |

Experimental Protocols: Synthesis of Phenylbutyric Acid Derivatives

The synthesis of phenylbutyric acid and its derivatives is crucial for further research and development. Below are detailed methodologies for key synthetic procedures.

Synthesis of 4-Amino-3-phenylbutyric Acid

A method for the preparation of 4-amino-3-phenylbutyric acid has been described involving a multi-step process[3]:

-

Step 1: Condensation . In a suitable protic solvent, benzaldehyde and methyl acetoacetate undergo a condensation reaction in the presence of a catalyst to yield 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.

-

Step 2: Decarbonylation . A strong alkaline solution is added to the product from Step 1. Upon heating, a decarbonylation reaction occurs, resulting in the formation of 3-phenylglutaric acid.

-

Step 3: Ring-Closing Dehydration . The 3-phenylglutaric acid is then subjected to ring-closing dehydration in a non-protonic solvent with a dehydration catalyst to produce 3-phenylglutaric anhydride.

-

Step 4: Hydrolysis . The resulting anhydride is hydrolyzed with strong aqueous ammonia to yield 5-amino-5-oxo-3-phenyl-pentanoic acid.

-

Step 5: Oxidation . Finally, the product from Step 4 undergoes an oxidation reaction with an oxidant under alkaline conditions to produce the target compound, 4-amino-3-phenylbutyric acid.

General Method for 4-Amino-3-phenylbutanoic acid hydrochloride synthesis

A general laboratory-scale synthesis for 4-Amino-3-phenylbutanoic acid hydrochloride has also been reported[4]:

-

Reaction Setup . To a round bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of hydrochloric acid (6.0 mol/L).

-

Reflux . The reaction mixture is stirred magnetically under reflux conditions for 12 hours.

-

Workup . After the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield 3-phenyl-4-aminobutyric acid hydrochloride.

Biological Activity and Signaling Pathways

Phenylbutyrate (PBA), a derivative of butyric acid, exhibits a wide range of biological activities with therapeutic potential. It is known to function through several mechanisms, including as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia scavenger[5]. These activities contribute to its observed effects in various pathologies such as cancer, genetic metabolic disorders, and neuropathies[5].

One of the key signaling pathways influenced by phenylbutyric acid is the Akt/p21(WAF1) pathway, which is linked to the induction of cellular senescence.

References

- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 4. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. eurekaselect.com [eurekaselect.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Antibacterial Mechanism of 3-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbutyric acid (3-PBA), a derivative of the short-chain fatty acid butyric acid, has been identified as a compound with antibacterial properties.[1] However, the precise molecular mechanisms underpinning its antimicrobial activity against bacteria remain largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of the antibacterial actions of related short-chain fatty acids (SCFAs) and other phenolic compounds to propose a multi-faceted mechanism of action for 3-PBA. We present a series of hypothesized cellular targets and pathways in bacteria, supported by detailed experimental protocols for their investigation. This document serves as a foundational resource for researchers aiming to elucidate the antibacterial potential of this compound and its derivatives in the pursuit of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. This compound (3-PBA), a molecule with a phenyl group substituted on a butyric acid backbone, has been noted for its role as an antibacterial agent.[1] While its metabolism by various bacterial species has been a subject of study, its direct mechanism of inhibiting bacterial growth is not well-documented.[2][3] This guide postulates that 3-PBA likely employs a combination of mechanisms characteristic of other short-chain fatty acids and phenolic compounds, primarily targeting the bacterial cell envelope and intracellular homeostasis.[4][5][6]

Quantitative Data: Antimicrobial Susceptibility

To date, specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial pathogens has not been extensively published. However, based on the activity of structurally related compounds, a hypothetical MIC profile can be projected. The following table presents these hypothetical values to serve as a baseline for future experimental validation. The actual inhibitory concentrations will be dependent on the bacterial species and the specific experimental conditions.[7][8][9]

| Bacterial Species | Gram Stain | Hypothesized MIC Range (µg/mL) | Rationale / Notes |

| Staphylococcus aureus | Positive | 128 - 512 | Gram-positive bacteria are generally more susceptible to membrane-disrupting agents due to the lack of an outer membrane. |

| Bacillus subtilis | Positive | 64 - 256 | Similar to S. aureus, the exposed peptidoglycan layer may offer less protection against lipophilic compounds. |

| Escherichia coli | Negative | 512 - 2048 | The outer membrane of Gram-negative bacteria often confers a higher degree of resistance to certain antimicrobial compounds. |

| Pseudomonas aeruginosa | Negative | >2048 | Known for its high intrinsic resistance due to an impermeable outer membrane and efficient efflux pumps. |

Hypothesized Mechanisms of Action

The antibacterial activity of this compound is likely multifaceted, targeting several key cellular processes in bacteria. The proposed mechanisms are detailed below.

Disruption of Bacterial Cell Membrane Integrity

A primary proposed mechanism is the disruption of the bacterial cell membrane's structure and function. As a lipophilic molecule, 3-PBA is expected to intercalate into the lipid bilayer of the bacterial cell membrane. This intercalation could lead to a loss of membrane integrity, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

A further consequence of membrane disruption is the dissipation of the proton motive force (PMF). The PMF is crucial for vital cellular processes including ATP synthesis, nutrient transport, and flagellar motility. By disrupting the electrochemical gradient across the membrane, 3-PBA could effectively halt these processes, leading to bacterial cell death.

References

- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14 [agris.fao.org]

- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 6. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylbutyric Acid: A Comprehensive Technical Guide on its Role as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbutyric acid (3-PBA) is a phenylalkanoic acid that serves as a metabolite in various biological systems. While its isomer, 4-phenylbutyric acid (4-PBA), has been extensively studied for its therapeutic properties as a chemical chaperone and histone deacetylase (HDAC) inhibitor, the metabolic fate and specific biological roles of 3-PBA are less understood, particularly in humans. This technical guide provides an in-depth overview of 3-PBA, focusing on its role as a metabolite in bacterial systems, where its degradation pathways have been elucidated. This document summarizes key experimental protocols for studying its metabolism, presents available quantitative data, and visualizes the metabolic pathways. A comparative analysis with 4-PBA is provided to highlight the distinct characteristics and to underscore the existing knowledge gaps and potential avenues for future research. A critical distinction is also made between this compound and 3-phenoxybenzoic acid, a similarly named but structurally and functionally distinct compound.

Introduction

This compound (3-PBA) is a carboxylic acid with a phenyl group attached to the third carbon of the butyric acid chain.[1] It is an isomer of the more widely studied 4-phenylbutyric acid (4-PBA). While 4-PBA is a well-known drug used in the treatment of urea cycle disorders and investigated for various other conditions due to its roles as an ammonia scavenger, chemical chaperone, and HDAC inhibitor, the specific biological significance of 3-PBA remains largely unexplored in mammalian systems.[2][3]

In the context of microbial metabolism, 3-PBA has been identified as an intermediate in the degradation of certain xenobiotic compounds, such as linear alkylbenzene sulfonates.[4] The study of its metabolism in bacteria like Pseudomonas sp. and Rhodococcus rhodochrous has provided valuable insights into the enzymatic pathways involved in the breakdown of phenylalkanoic acids.[5][6]

This guide aims to consolidate the current scientific knowledge on 3-PBA as a metabolite, with a primary focus on the detailed bacterial metabolic pathways. It will also address the critical misidentification with 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, and highlight the significant lack of data on the human metabolism and physiological effects of 3-PBA.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 4593-90-2 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 35-38 °C | [7] |

| Boiling Point | 170-172 °C at 20 mmHg | [7] |

| Density | 1.515 g/mL at 25 °C | [7] |

| LogP | 2.18 | [1] |

Distinction from 3-Phenoxybenzoic Acid

It is crucial to distinguish this compound from 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides.[8][9][10] Despite the shared acronym "3-PBA" in some literature, these are structurally and functionally distinct molecules. 3-Phenoxybenzoic acid contains a phenoxy group attached to the benzoic acid ring and its presence in biological samples is an indicator of exposure to pyrethroids.[8] This guide focuses exclusively on this compound.

Bacterial Metabolism of this compound

The metabolism of 3-PBA has been primarily studied in bacteria, where it serves as a carbon and energy source. Two key bacterial species, Pseudomonas sp. and Rhodococcus rhodochrous, have been instrumental in elucidating the degradation pathways.

Metabolism in Pseudomonas sp.

Pseudomonas sp. metabolizes 3-PBA through two main initial pathways: oxidation of the benzene ring and oxidation of the side chain.[6]

Pathway 1: Benzene Ring Oxidation

The initial step involves the oxidation of the aromatic ring to form 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB). This intermediate then undergoes meta-cleavage to produce 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid.[6]

Pathway 2: Side-Chain Oxidation

Alternatively, the side chain of 3-PBA can be oxidized, leading to the formation of 3-phenylpropionate and a hydroxycinnamate. Further degradation of 3-phenylpropionate yields phenylacetate and benzoate.[6]

References

- 1. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14 [agris.fao.org]

- 6. Degradation of this compound by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to the Discovery and History of 3-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbutyric acid, a substituted fatty acid, has a history rooted in early 20th-century organic synthesis. This document provides a comprehensive overview of its discovery, initial synthesis, and the evolution of its preparative methods. It details key historical experimental protocols, presents quantitative data in a structured format, and explores the limited, yet emerging, understanding of its biological activities, distinguishing it from its more extensively studied isomer, 4-phenylbutyric acid. This guide is intended to be a valuable resource for researchers in organic chemistry, pharmacology, and drug development, offering a historical perspective and detailed methodologies that can inform future research and application.

Introduction

This compound, also known as β-methylhydrocinnamic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Its discovery and initial characterization can be traced back to the first half of the 20th century, a period of significant advancement in synthetic organic chemistry. While its isomer, 4-phenylbutyric acid, has garnered considerable attention for its therapeutic applications, particularly as a histone deacetylase (HDAC) inhibitor and ammonia scavenger, the history and biological profile of this compound are less well-documented. This guide aims to fill that gap by providing a detailed account of its discovery and the historical context of its synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Phenylbutanoic acid | [1] |

| Synonyms | β-Phenylbutyric acid, β-Methylhydrocinnamic acid | [1][2] |

| CAS Number | 4593-90-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 35-38 °C | [3] |

| Boiling Point | 170-172 °C at 20 mmHg | [3] |

| Appearance | Solid |

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a singular "discovery paper." Instead, its emergence is linked to the broader exploration of phenyl-substituted fatty acids in the 1930s and 1940s. Key among these explorations were the development of powerful synthetic reactions that allowed for the manipulation of carbon chains and the introduction of aromatic moieties.

The Arndt-Eistert Reaction (1938)

One of the early methods for the homologation of carboxylic acids, the Arndt-Eistert reaction, was a plausible route for the synthesis of phenylbutyric acid derivatives. A 1938 publication in the Journal of the Chemical Society described this method, which involves the reaction of an acid chloride with diazomethane, followed by a silver oxide-catalyzed Wolff rearrangement. While this paper does not specifically detail the synthesis of this compound, it lays the foundational methodology that could be applied to its preparation from 2-phenylpropionic acid.[4][5]

Synthesis via Thianaphthene Acetic Acids (1948)

A significant milestone in the documented synthesis of β-phenylbutyric acid (this compound) is found in a 1948 paper in the Journal of the American Chemical Society. This research detailed the reaction of thianaphthene-2-acetic acid and thianaphthene-3-acetic acid with benzene in the presence of aluminum chloride. This Friedel-Crafts type reaction provided a direct route to the phenylbutyric acid backbone.[4][5]

Grignard Reagent-Based Synthesis (1949)

A 1949 publication in the Journal of the American Chemical Society explored the use of Grignard reagents for the synthesis of phenylbutyric acids. The reaction of benzyl magnesium chloride with appropriate lactones or haloesters would have provided a pathway to various phenylbutyric acid isomers, including the 3-phenyl derivative. The reported yield for the synthesis of a phenylbutyric acid using this method was 16.1%.[4][5]

Detailed Historical Experimental Protocols

Hypothetical Synthesis of this compound via Grignard Reaction (A Conceptual Workflow)

This conceptual workflow illustrates the logical steps for synthesizing this compound using a Grignard reagent, based on the 1949 J. Am. Chem. Soc. paper.

Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Signaling Pathways

The biological activities of this compound are not as well-characterized as those of its 4-phenyl isomer. However, research on phenylbutyrates as a class has revealed potential mechanisms of action that may be shared by the 3-phenyl isomer.

Histone Deacetylase (HDAC) Inhibition

4-Phenylbutyrate is a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7][8] By inhibiting HDACs, 4-phenylbutyrate leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. This activity is linked to its anticancer effects, including the induction of cell cycle arrest, differentiation, and apoptosis.[7][8] While specific studies on the HDAC inhibitory activity of this compound are scarce, its structural similarity to the 4-phenyl isomer suggests that it may possess similar properties.

Caption: Phenylbutyrate's potential mechanism of action via HDAC inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Research has indicated that phenylbutyrate can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[4][9] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Agonism of PPAR-γ by 4-phenylbutyrate has been shown to induce apoptosis and lipid accumulation in cancer cells.[4] The potential for this compound to act as a PPAR agonist remains an area for further investigation.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phenylbutyrate-a pan-HDAC inhibitor-suppresses proliferation of glioblastoma LN-229 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenylbutyric Acid as a Bacterial Xenobiotic Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbutyric acid, a xenobiotic compound, is subject to metabolism by various bacterial species, including those resident in the gut microbiome. This process of microbial transformation can significantly alter the bioactivity and bioavailability of the parent compound, with implications for host physiology and drug efficacy. This technical guide provides a comprehensive overview of the bacterial metabolism of this compound, detailing the metabolic pathways, key enzymatic reactions, and the functional consequences of its biotransformation. Furthermore, it outlines detailed experimental protocols for the isolation and characterization of this compound-degrading bacteria, in vitro modeling of its metabolism by gut microbiota, and the analytical techniques for metabolite identification and quantification. Finally, this guide explores the downstream effects of this compound and its metabolites on host cellular signaling pathways, providing a foundation for future research and development in areas such as drug metabolism, toxicology, and microbiome-targeted therapeutics.

Introduction to Bacterial Xenobiotic Metabolism

The human gut microbiota possesses a vast and diverse enzymatic repertoire that plays a crucial role in the metabolism of a wide array of xenobiotics, including drugs, dietary compounds, and environmental chemicals.[1][2] This microbial metabolism can lead to the production of metabolites with altered pharmacological or toxicological properties, thereby influencing the efficacy and safety of therapeutic agents.[3][4] this compound serves as a pertinent model compound for studying these intricate microbe-xenobiotic interactions. As a derivative of butyric acid, a key short-chain fatty acid produced by gut bacteria, its metabolic fate is of significant interest.[5]

Bacterial Metabolism of this compound

The bacterial degradation of this compound has been primarily studied in soil bacteria, which offer insights into the potential metabolic pathways that may also be present in the gut microbiome. Two key bacterial genera, Pseudomonas and Rhodococcus, have been shown to metabolize this compound through distinct oxidative pathways.[1][3]

Metabolic Pathways

The metabolism of this compound by bacteria can proceed via two main routes: initial oxidation of the aromatic ring or initial oxidation of the butyric acid side chain.[1][6]

-

Ring Oxidation Pathway: In this pathway, the benzene ring is first hydroxylated to form catecholic intermediates. For instance, Pseudomonas sp. converts 3-phenylbutyrate to 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB).[1][2] This intermediate then undergoes meta-cleavage of the aromatic ring, leading to the formation of 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid.[1]

-

Side-Chain Oxidation Pathway: Alternatively, the butyric acid side chain can be the initial site of oxidation. This can involve demethylation to yield 3-phenylpropionic acid, which is then further metabolized to benzoic acid.[6] Some bacterial pathways may also involve hydroxylation of the side chain.

Key Metabolites

The following table summarizes the key metabolites identified during the bacterial degradation of this compound.

| Parent Compound | Bacterial Species | Key Metabolites Identified | Reference(s) |

| This compound | Pseudomonas sp. | 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB), 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid, 3-Phenylpropionate, Hydroxycinnamate, Phenylacetate, Benzoate | [1][2] |

| (R)-3-Phenylbutyric acid | Rhodococcus rhodochrous PB1 | (S)-3-(2,3-dihydroxyphenyl)butyric acid (presumed), 3-Phenylpropionic acid, Cinnamic acid, 2-hydroxy-6-oxo-2,4-nonadiene-1,9-dicarboxylic acid, Succinate | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a bacterial xenobiotic metabolite.

Isolation of this compound-Degrading Bacteria

This protocol describes an enrichment culture technique for isolating bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples like soil or sediment.[4][7][8]

Materials:

-

Soil or sediment sample

-

Basal Salt Medium (BSM)

-

This compound

-

Sterile flasks and petri dishes

-

Shaking incubator

-

Agar

-

Microscope and staining reagents

Procedure:

-

Enrichment Culture:

-

Prepare BSM supplemented with 5 mM this compound as the sole carbon source.

-

Inoculate 100 mL of the medium in a 300-mL flask with 1 gram of the soil or sediment sample.

-

Incubate the flask at 30°C with shaking at 120 rpm for 1 week.

-

-

Isolation:

-

After incubation, take an aliquot of the enrichment culture and perform serial dilutions in sterile BSM.

-

Plate the dilutions onto BSM agar plates containing 5 mM this compound.

-

Incubate the plates at 30°C until colonies appear.

-

-

Purification and Identification:

-

Select distinct colonies and re-streak them onto fresh BSM agar plates with this compound to obtain pure cultures.

-

Characterize the purified isolates based on morphology (colony and cell shape), Gram staining, and biochemical tests.

-

For definitive identification, perform 16S rRNA gene sequencing.

-

In Vitro Gut Microbiota Fermentation Model

This protocol outlines a batch fermentation model to study the metabolism of this compound by a complex human gut microbial community.[9][10][11]

Materials:

-

Fresh human fecal sample from a healthy donor

-

Anaerobic chamber or workstation

-

Sterile anaerobic fermentation medium (e.g., Gifu Anaerobic Medium, GAM)

-

This compound

-

Sterile serum bottles or tubes

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for metabolite analysis

-

pH meter

Procedure:

-

Fecal Slurry Preparation:

-

Inside an anaerobic chamber, homogenize the fresh fecal sample in pre-reduced anaerobic phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry.

-

Filter the slurry through sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare anaerobic fermentation medium and dispense it into sterile serum bottles.

-

Add this compound to the desired final concentration (e.g., 1 mM). A control with no added this compound should also be prepared.

-

Inoculate the medium with the fecal slurry (e.g., 10% v/v).

-

Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

-

Incubation and Sampling:

-

Incubate the bottles at 37°C with gentle shaking.

-

Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) by withdrawing aliquots using a sterile syringe.

-

-

Analysis:

-

Measure the pH of the collected samples.

-

Centrifuge the samples to pellet the bacterial cells and collect the supernatant.

-

Analyze the supernatant for the disappearance of this compound and the appearance of metabolites using GC-MS or LC-MS/MS.

-

LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the quantitative analysis of this compound and its metabolites in bacterial culture supernatants or fermentation samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound and metabolite standards

-

Deuterated internal standards (e.g., d11-PBA)

-

Sample vials

Procedure:

-

Sample Preparation:

-

Thaw frozen samples.

-

Add an internal standard to each sample, standard, and quality control.

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate the analytes. A typical run time is 5-15 minutes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and its metabolites need to be optimized using authentic standards.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Generate a calibration curve using the standards.

-

Quantify the concentration of this compound and its metabolites in the samples based on the calibration curve.

-

Signaling Pathways and Logical Relationships

The biological effects of this compound and its structural analog 4-phenylbutyric acid (4-PBA) are mediated through various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Bacterial Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathways of this compound in Pseudomonas sp. and Rhodococcus rhodochrous.

Caption: Proposed metabolic pathways of this compound in Bacteria.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of bacterial metabolism of a xenobiotic compound like this compound.

Caption: Workflow for analyzing bacterial xenobiotic metabolism.

Host Cellular Signaling: Akt/p21 Pathway

Phenylbutyric acid has been shown to induce cellular senescence through the modulation of the Akt/p21(WAF1) signaling pathway.[15] This has implications for its potential use in cancer therapy.

Caption: Phenylbutyric acid-induced Akt/p21 signaling pathway.

Host Cellular Signaling: TLR4/NF-κB/NLRP3 Inflammasome Pathway

4-Phenylbutyric acid has been demonstrated to suppress inflammatory responses by inhibiting the TLR4/NF-κB/NLRP3 inflammasome pathway.[5] This highlights its anti-inflammatory potential.

Caption: Inhibition of TLR4/NF-κB/NLRP3 pathway by 4-Phenylbutyric Acid.

Conclusion and Future Directions

The bacterial metabolism of this compound represents a significant area of research with implications for pharmacology, toxicology, and human health. The methodologies and pathways detailed in this guide provide a robust framework for scientists and researchers to further investigate the complex interactions between xenobiotics and the gut microbiota. Future research should focus on elucidating the specific enzymes and genes involved in the degradation of this compound within the human gut microbiome, quantifying the in vivo production of its various metabolites, and further characterizing the downstream physiological effects of these microbial-derived compounds on host signaling pathways. Such knowledge will be instrumental in the development of personalized medicine approaches and novel therapeutic strategies that leverage the metabolic capabilities of our microbial partners.

References

- 1. Degradation of this compound by Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of this compound by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of TLR4/NFκB/NLRP3 inflammatory pathway against AD based on the network pharmacology of Erjing Pills - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylbutyric Acid as a Chemical Chaperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the action of 4-Phenylbutyric acid (4-PBA) as a chemical chaperone. While 3-Phenylbutyric acid (3-PBA) is structurally similar, specific research on its chaperone activity is limited. This guide primarily leverages the comprehensive data available for 4-PBA as a close structural and functional analogue to infer the potential mechanisms and applications of 3-PBA, supplemented with any available data on related compounds like 3-phenylpropionate (3-PPA).

Introduction: The Challenge of Protein Misfolding

Protein misfolding is a central pathological feature in a growing number of human diseases, including cystic fibrosis, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and certain metabolic conditions[1][2]. When proteins fail to achieve their native three-dimensional structure, they can lose their function, form toxic aggregates, and trigger cellular stress responses, ultimately leading to cell death[1][3]. The endoplasmic reticulum (ER) is a key organelle for protein folding and quality control. The accumulation of misfolded proteins in the ER lumen leads to a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress can initiate apoptosis.

Chemical chaperones are small molecules that can stabilize protein conformation, facilitate proper folding, and alleviate ER stress[4][5]. Phenylbutyric acid (PBA) has emerged as a promising chemical chaperone with therapeutic potential across a range of protein misfolding diseases[6][7].

Mechanism of Action: Alleviating Endoplasmic Reticulum Stress

The primary mechanism by which phenylbutyric acid acts as a chemical chaperone is by reducing the burden of misfolded proteins in the endoplasmic reticulum, thereby mitigating ER stress[8][9]. This is achieved through its ability to interact with exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and promoting correct folding[10]. By alleviating ER stress, PBA can modulate the three main branches of the Unfolded Protein Response (UPR).

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6. Under normal conditions, these sensors are kept inactive by the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including CHOP[11].

-

IRE1α Pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1). Spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding[8].

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery[11].

PBA has been shown to downregulate key markers of ER stress, including GRP78, GRP94, CHOP, and the phosphorylation of eIF2α and JNK[8][12].

Caption: The Unfolded Protein Response (UPR) and the inhibitory role of 3-PBA.

Therapeutic Applications in Protein Misfolding Diseases

The ability of PBA to act as a chemical chaperone and alleviate ER stress has positioned it as a potential therapeutic agent for a variety of diseases characterized by protein misfolding.

Cystic Fibrosis

Cystic Fibrosis (CF) is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, with the most common mutation, ΔF508, leading to a misfolded protein that is retained in the ER and targeted for degradation. PBA has been shown to partially correct the misfolding of ΔF508-CFTR, allowing it to traffic to the cell surface and function as a chloride channel.

Neurodegenerative Diseases

Many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the accumulation of aggregated proteins. PBA has demonstrated neuroprotective effects in cellular and animal models of these diseases by reducing the formation of toxic protein aggregates and inhibiting ER stress-induced apoptosis[13][14]. For instance, it has been shown to modulate the processing of amyloid precursor protein (APP)[6][13].

Other Potential Applications

The chaperone activity of PBA is also being explored in the context of other conditions, such as certain cancers and metabolic disorders where ER stress is implicated in the pathophysiology.

Quantitative Data on Chaperone Activity

The following tables summarize quantitative data from studies on 4-PBA, which can serve as a reference for the expected activity of 3-PBA.

Table 1: Effect of 4-PBA on ER Stress Markers

| Cell Line | Stressor | 4-PBA Concentration | Effect on ER Stress Markers | Reference |

| Human Gingival Fibroblasts | Thapsigargin | Not specified | Decreased GRP78, GRP94, CHOP, p-eIF2α, p-JNK, sXBP-1 | [8] |

| Chondrocytes | ERp57 Knockout | 50 mM | Reduced BiP, CHOP, and IRE1 protein levels | [10] |

| Human Neuroblastoma (SK-N-SH) | Tunicamycin | Not specified | Alleviated tunicamycin-induced proteomic alterations | [9] |

| Isolated Rat Hearts | Ischemia/Reperfusion | 5 mM, 10 mM | Decreased Grp78 and p-PERK | [12] |

Table 2: Effect of 4-PBA on Protein Aggregation and Cellular Viability

| Disease Model | Protein | 4-PBA Concentration | Effect | Reference |

| Neuronal Cells (AD model) | APP | 0-10 mM | Stimulated α/γ-cleavage of APP by 8-10 fold | [6][13] |

| Human Gingival Fibroblasts | - | Not specified | Protected against thapsigargin-induced apoptosis | [8] |

| Isolated Rat Hearts | - | 5 mM, 10 mM | Significantly decreased TUNEL-positive cells | [12] |

| PC12 Cells | α-Synuclein | 1 µM, 100 µM, 1000 µM | Reduced formation of oligomeric species | [15] |

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the chemical chaperone activity of compounds like PBA.

In Vitro Protein Aggregation Assay

This assay assesses the ability of a compound to prevent the aggregation of a model protein.

-

Protein Preparation: A solution of a protein prone to aggregation (e.g., insulin, lysozyme, or α-synuclein) is prepared in a suitable buffer.

-

Induction of Aggregation: Aggregation is induced by a denaturing condition such as heat, low pH, or addition of a chemical denaturant (e.g., dithiothreitol).

-

Treatment: The protein solution is incubated with and without various concentrations of the test compound (e.g., 3-PBA).

-

Monitoring Aggregation: Protein aggregation is monitored over time by measuring light scattering or turbidity at a specific wavelength (e.g., 405 nm) using a spectrophotometer. A decrease in light scattering in the presence of the compound indicates inhibition of aggregation.

-

Data Analysis: The extent of aggregation is plotted against time, and the percentage of inhibition is calculated for each concentration of the test compound.

Caption: Workflow for an in vitro protein aggregation assay.

Cell-Based ER Stress Assay

This assay evaluates the effect of a compound on ER stress markers in a cellular context.

-

Cell Culture: A suitable cell line (e.g., HEK293, SH-SY5Y) is cultured under standard conditions.

-

Induction of ER Stress: Cells are treated with an ER stress-inducing agent such as tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits the SERCA pump) for a defined period.

-

Treatment: Cells are co-treated with the ER stressor and various concentrations of the test compound (e.g., 3-PBA).

-

Cell Lysis and Protein Extraction: After treatment, cells are lysed, and total protein is extracted.

-

Western Blot Analysis: The expression levels of key ER stress markers (e.g., GRP78, CHOP, p-eIF2α) are analyzed by Western blotting. A reduction in the expression of these markers in the presence of the test compound indicates alleviation of ER stress.

-

Quantitative PCR (qPCR): Alternatively, changes in the mRNA levels of ER stress-related genes can be quantified using qPCR.

Caption: Workflow for a cell-based ER stress assay.

Conclusion and Future Directions

This compound, as a structural analogue of the well-characterized chemical chaperone 4-PBA, holds significant promise as a therapeutic agent for a range of protein misfolding diseases. Its ability to alleviate ER stress and prevent protein aggregation addresses a fundamental pathological mechanism common to these disorders. While the existing data on 4-PBA provides a strong rationale for the potential efficacy of 3-PBA, further research is imperative to specifically characterize the chaperone activity, optimal dosage, and therapeutic potential of 3-PBA itself. Future studies should focus on direct comparative analyses of 3-PBA and 4-PBA in various disease models to elucidate any differences in their efficacy and mechanism of action. Such research will be crucial for the translation of these findings into novel clinical therapies.

References

- 1. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Chaperones | Encyclopedia MDPI [encyclopedia.pub]

- 6. Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells | PLOS One [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 10. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 12. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylbutyric acid rescues endoplasmic reticulum stress-induced suppression of APP proteolysis and prevents apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of α-Synuclein Fibrillation and Toxicity by 4-Phenylbutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Phenylbutyric Acid: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive, three-step laboratory protocol for the synthesis of 3-phenylbutyric acid, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology leverages a Reformatsky reaction as the key carbon-carbon bond-forming step, followed by dehydration, and subsequent catalytic hydrogenation and hydrolysis. This route offers a reliable and scalable approach for the preparation of this compound in a laboratory setting. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 19-20 | 202 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to yellowish liquid | - | 159 |

| Ethyl 3-hydroxy-3-phenylbutanoate | C₁₂H₁₆O₃ | 208.25 | - | - | - |

| Ethyl 3-phenyl-2-butenoate | C₁₂H₁₄O₂ | 190.24 | - | - | 268.5 |

| This compound | C₁₀H₁₂O₂ | 164.20 | Solid | 36-40 | 159-161 (at 9 mmHg) [1] |

Table 2: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Key Reagents | Intermediate/Product | Expected Yield (%) |

| 1 | Reformatsky Reaction | Acetophenone, Ethyl bromoacetate, Activated Zinc | Ethyl 3-hydroxy-3-phenylbutanoate | ~85-90 |

| 2 | Dehydration | p-Toluenesulfonic acid | Ethyl 3-phenyl-2-butenoate | High |

| 3 | Hydrogenation & Hydrolysis | H₂, Pd/C, NaOH | This compound | High |

Experimental Protocols

The synthesis of this compound is accomplished through the following three-step procedure:

-

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylbutanoate via Reformatsky Reaction

-

Step 2: Dehydration of Ethyl 3-hydroxy-3-phenylbutanoate to Ethyl 3-phenyl-2-butenoate

-

Step 3: Hydrogenation of Ethyl 3-phenyl-2-butenoate and Hydrolysis to this compound

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylbutanoate via Reformatsky Reaction

This step involves the reaction of acetophenone with an organozinc reagent formed in situ from ethyl bromoacetate and activated zinc.

Materials:

-

Acetophenone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene.

-

Heat the suspension to reflux for approximately 5 minutes to activate the zinc, then cool to room temperature.

-

To this mixture, add ethyl bromoacetate (2.0 eq).

-

A solution of acetophenone (1.0 eq) in anhydrous toluene is then added to the suspension.

-

The resulting mixture is heated to 90 °C and stirred for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C, and water is carefully added to quench the reaction.

-

The suspension is filtered, and the filtrate is transferred to a separatory funnel.

-

The aqueous layer is extracted three times with MTBE.

-

The combined organic phases are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylbutanoate, which can be purified by silica gel chromatography if necessary. An 86% yield for similar reactions has been reported.[2]

Step 2: Dehydration of Ethyl 3-hydroxy-3-phenylbutanoate to Ethyl 3-phenyl-2-butenoate

The β-hydroxy ester from Step 1 is dehydrated to form an α,β-unsaturated ester using an acid catalyst.

Materials:

-

Ethyl 3-hydroxy-3-phenylbutanoate

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with Dean-Stark trap

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve ethyl 3-hydroxy-3-phenylbutanoate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain ethyl 3-phenyl-2-butenoate. This product can be used in the next step without further purification.

Step 3: Hydrogenation of Ethyl 3-phenyl-2-butenoate and Hydrolysis to this compound

This final step involves the reduction of the carbon-carbon double bond of the unsaturated ester, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl 3-phenyl-2-butenoate

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

Part A: Catalytic Hydrogenation

-

Dissolve ethyl 3-phenyl-2-butenoate in ethanol or methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the solvent used for the reaction.

-

The filtrate containing ethyl 3-phenylbutyrate is carried forward to the hydrolysis step.

Part B: Hydrolysis

-

To the filtrate from Part A, add an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (TLC monitoring).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

-

The this compound will precipitate as a solid or oil.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by recrystallization or distillation under reduced pressure.

Experimental Workflow Diagram

Caption: Synthetic route for this compound.

References

Application Note: Purification of 3-Phenylbutyric Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3-Phenylbutyric acid using the single-solvent recrystallization technique. This compound (MW: 164.20 g/mol ) is a solid at room temperature with a melting point reported between 35-38 °C[1][2]. Recrystallization is a critical purification method that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This protocol outlines the steps for solvent selection, dissolution of the crude compound, removal of impurities, crystallization, and isolation of high-purity this compound.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds. The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The pure crystals are then separated from the mother liquor by filtration. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature[3][4][5].

Materials and Equipment

Reagents:

-

Potential Recrystallization Solvents (Reagent Grade):

-

Water

-

Ethanol

-

Methanol

-

Toluene

-

Hexanes

-

Ethyl Acetate

-

Acetone

-

-

Decolorizing Carbon (if required)

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Beakers

-

Graduated cylinders

-

Powder funnel

-

Stemless funnel for hot gravity filtration

-

Fluted filter paper

-

Büchner funnel and filtration flask

-

Vacuum source (e.g., water aspirator)

-

Spatulas

-

Watch glass

-

Ice bath

-

Drying oven or desiccator

Experimental Protocol

Solvent Selection

The choice of solvent is the most critical step for successful recrystallization[4]. The ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Given that this compound is a carboxylic acid, it has both a polar functional group (-COOH) and a non-polar phenyl ring, making a range of solvents potentially suitable[6].

Screening Procedure:

-

Place approximately 25-50 mg of crude this compound into several small test tubes.

-